{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}boronic acid
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Overview
Description
{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-chlorophenyl)methoxy]-3-methylphenyl}boronic acid typically involves the reaction of 4-bromo-3-methylphenol with 3-chlorobenzyl bromide in the presence of a base to form the intermediate 4-[(3-chlorophenyl)methoxy]-3-methylphenol. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The methoxy and chlorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[(3-chlorophenyl)methoxy]-3-methylphenol.
Reduction: 4-[(3-chlorophenyl)methoxy]-3-methylphenylboronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of {4-[(3-chlorophenyl)methoxy]-3-methylphenyl}boronic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid group can form reversible covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This property is particularly useful in the development of proteasome inhibitors for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the chlorine substituent.
4-Methoxyphenylboronic acid: Similar structure but lacks the methyl and chlorine substituents.
3-Chlorophenylboronic acid: Similar structure but lacks the methoxy and methyl substituents.
Uniqueness
{4-[(3-chlorophenyl)methoxy]-3-methylphenyl}boronic acid is unique due to the presence of both methoxy and chlorine substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications in organic synthesis and drug development.
Properties
CAS No. |
2246783-13-9 |
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Molecular Formula |
C14H14BClO3 |
Molecular Weight |
276.5 |
Purity |
95 |
Origin of Product |
United States |
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